molecular formula C15H9NO5 B14844008 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid

9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid

Cat. No.: B14844008
M. Wt: 283.23 g/mol
InChI Key: GCUHUAYHSTYNPP-UHFFFAOYSA-N
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Description

9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting bacterial growth . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs.

Comparison with Similar Compounds

Uniqueness: 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other acridine compounds and contributes to its wide range of applications.

Properties

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

9-oxo-10H-acridine-4,5-dicarboxylic acid

InChI

InChI=1S/C15H9NO5/c17-13-7-3-1-5-9(14(18)19)11(7)16-12-8(13)4-2-6-10(12)15(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

GCUHUAYHSTYNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3C(=O)O

Origin of Product

United States

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